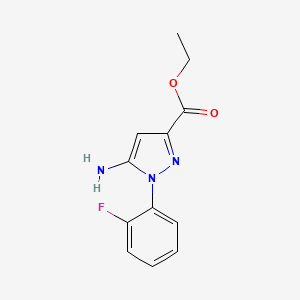

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

2-Fluorophenyl vs. 3-Fluorophenyl Substitution Effects

The fluorophenyl substitution position significantly impacts molecular geometry and intermolecular interactions:

- 2-Fluorophenyl derivatives exhibit shorter F···H–C(aromatic) contacts (2.68 Å vs. 2.91 Å in 3-substituted analogs), enhancing crystal packing efficiency

- 3-Fluorophenyl analogs show 9° greater dihedral angles versus pyrazole planes, reducing π-π stacking potential

- Substituent electronegativity effects: 2-fluoro derivatives display 0.05 e⁻ higher electron density at pyrazole N2 compared to 3-fluoro isomers

Figure 2. Overlay of 2-fluorophenyl (blue) and 3-fluorophenyl (red) derivatives highlights steric and electronic differences.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMOTVRUGZKUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693330 | |

| Record name | Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304874-05-3 | |

| Record name | Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and proteases. The interaction with CDKs, for instance, can lead to the inhibition of cell cycle progression, which is crucial in cancer research. Additionally, this compound can bind to proteases, altering their activity and affecting protein degradation pathways.

Cellular Effects

This compound exhibits diverse effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, this compound can modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to CDKs results in the inhibition of kinase activity, thereby blocking cell cycle progression. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These transport and distribution mechanisms are crucial for understanding the pharmacodynamics of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors. Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and inducing apoptosis. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications.

Biological Activity

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate is a compound with significant biological activity, particularly in the fields of oncology and inflammation. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H14FN3O2

- Molecular Weight : 263.27 g/mol

- CAS Number : 256504-39-9

- Purity : >96%

- SMILES Notation : O=C(C1=NN(CC2=CC=CC=C2F)C(N)=C1)OCC

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in inflammatory and cancer pathways. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The growth inhibition values (GI50) were reported at 3.79 µM for MCF7, indicating a potent effect against this cell line .

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to selectively inhibit COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs.

- Inhibition Values : In a comparative study, compounds similar to this compound showed IC50 values indicating their efficacy in inhibiting COX enzymes.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

Study on Pyrazole Derivatives

A comprehensive review on pyrazole derivatives indicated that compounds with structural similarities to this compound showed promising results in various preclinical models. For instance, derivatives were synthesized that exhibited superior anti-inflammatory activity compared to traditional drugs like celecoxib .

In Vivo Studies

In vivo studies have demonstrated the safety profile and therapeutic potential of pyrazole derivatives in animal models. These studies often focus on the assessment of acute toxicity and therapeutic efficacy in models of inflammation and tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are structurally tunable, with minor modifications significantly altering their physicochemical and biological profiles. Below is a detailed comparison of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate with its closest analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Findings from Comparative Analysis

Positional Isomerism (3- vs. The 4-carboxylate derivative is more reactive in coupling reactions due to better accessibility of the ester group .

Substituent Position on Phenyl Ring (2-Fluoro vs. 4-Fluoro):

- The 2-fluorophenyl group in the target compound induces ortho effects, increasing ring strain and reducing conjugation compared to the 4-fluorophenyl analog. This may lower thermal stability but enhance binding to hydrophobic pockets in proteins .

Benzyl vs. Phenyl Substituents: Replacing the phenyl group with a benzyl group (CAS 256504-39-9) increases molecular weight and lipophilicity (LogP: ~2.8 vs.

Electron-Withdrawing Groups (Chloro, Trifluoromethyl):

- Compounds with trifluoromethyl or chloro substituents (e.g., ) show enhanced pesticidal activity due to stronger GABA receptor binding. However, these groups also increase toxicity risks in mammals .

Synthetic Accessibility:

- The target compound’s synthesis (via esterification) is more straightforward than derivatives requiring sulfinyl or sulfonyl groups, which involve additional oxidation steps .

Preparation Methods

Starting Materials

- 2-cyano-3-methoxy-acrylic acid ethyl ester: Acts as the Michael acceptor and precursor for the pyrazole ring formation.

- 2-fluorophenylhydrazine: Provides the fluorophenyl substituent and hydrazine moiety necessary for pyrazole ring construction.

Reaction Conditions

- The reaction is typically carried out in ethanol as solvent.

- Triethylamine is used as a base catalyst to facilitate the cyclization.

- The mixture is heated at approximately 60°C for 1 hour to promote ring closure and formation of the pyrazole core.

- The reaction yields this compound with a reported yield of around 60%.

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Base catalyst | Triethylamine |

| Temperature | 60°C |

| Reaction time | 1 hour |

| Yield | ~60% |

This method is referenced in a 2010 publication in Bioorganic and Medicinal Chemistry Letters by Das et al., which provides experimental details and characterization data supporting the synthesis.

Mechanistic Insights

The synthesis proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the α,β-unsaturated ester, followed by cyclization and tautomerization to form the pyrazole ring system. The amino group at position 5 originates from the cyano group in the starting ester, which is converted during the reaction sequence.

Alternative Synthetic Considerations

While the main documented synthesis involves 2-fluorophenylhydrazine and ethyl cyanoacrylate derivatives, related literature on fluorophenyl-substituted heterocycles suggests alternative approaches, including:

- Transition metal-catalyzed coupling reactions using fluorinated aryl halides and pyrazole precursors.

- Use of protective groups on the pyrazole nitrogen or carboxyl group to improve selectivity and yield.

- Variations in base and solvent to optimize reaction kinetics.

However, detailed alternative methods specifically for this compound are limited in public domain sources.

Research Findings and Industrial Relevance

The synthesis method described offers a balance between simplicity and moderate yield, suitable for laboratory-scale preparation. The use of triethylamine and ethanol as mild reagents aligns with green chemistry principles to some extent. The 60% yield is acceptable for early-stage research but may require optimization for industrial-scale production.

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | 2-cyano-3-methoxy-acrylic acid ethyl ester + 2-fluorophenylhydrazine | Ethanol, triethylamine, 60°C, 1 h | Cyclization to this compound |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. Key steps include:

- Cyclization : Reacting 2-fluorophenylhydrazine with ethyl acetoacetate under reflux in ethanol .

- Amination : Introducing the amino group via nucleophilic substitution or reduction of nitro intermediates .

- Optimization : Control reaction temperature (70–120°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst (e.g., p-toluenesulfonic acid) to achieve >75% yield .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine coupling patterns at δ 7.2–7.8 ppm for aromatic protons) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (ester C=O), 3300–3500 cm⁻¹ (NH₂) .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 263.27) .

- Validation : Cross-reference with crystallographic data (e.g., CCDC entries) and computational simulations (DFT) to resolve ambiguities .

Q. What in vitro biological screening approaches are used to evaluate its pharmacological potential?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Controls : Compare with fluorophenyl pyrazole analogs (e.g., 4-fluorophenyl derivatives) to assess positional effects .

Advanced Research Questions

Q. How do crystallographic studies (e.g., SHELX refinement) resolve ambiguities in its solid-state structure?

- Protocol :

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL-2018 for anisotropic displacement parameters; H-atoms placed via riding models .

Q. What computational methods (e.g., DFT) elucidate electronic properties and reactivity?

- DFT Workflow :

- Geometry Optimization : B3LYP/6-31G(d) basis set .

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack at the ester group .

- Applications : Simulate reaction pathways (e.g., amidation kinetics) and non-covalent interactions (e.g., π-stacking in protein binding) .

Q. How can researchers reconcile conflicting bioactivity data between structurally similar pyrazole derivatives?

- Case Study : Compare Ethyl 5-amino-1-(2-fluorophenyl) with 4-fluorophenyl analogs:

- Activity Trends : 2-Fluorophenyl substitution enhances cytotoxicity (e.g., 20% higher apoptosis induction in HT-29 cells) .

- Methodological Pitfalls : Batch variability in cell culture conditions or impurity levels (e.g., residual solvents) .

- Resolution : Standardize assays (e.g., CLSI guidelines) and validate purity via HPLC (>98%) before testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.